molecular formula C9H11NO2S B2667370 methyl N-[3-(methylsulfanyl)phenyl]carbamate CAS No. 63379-15-7

methyl N-[3-(methylsulfanyl)phenyl]carbamate

Cat. No.: B2667370
CAS No.: 63379-15-7
M. Wt: 197.25
InChI Key: BSRDCSJNEXOIGZ-UHFFFAOYSA-N
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Description

Methyl N-[3-(methylsulfanyl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a methylsulfanyl (-SMe) group at the meta position. This compound is primarily used in chemical synthesis as a building block for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl N-(3-methylsulfanylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)10-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRDCSJNEXOIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-[3-(methylsulfanyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-(methylsulfanyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the desired purity standards.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(methylsulfanyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Corresponding amine

    Substitution: Nitro or halogenated derivatives of the phenyl ring

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research indicates that compounds similar to methyl N-[3-(methylsulfanyl)phenyl]carbamate exhibit significant antimicrobial properties. For instance, studies on carbamate derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

2. Neurotoxicity Studies

Carbamate compounds are often studied for their neurotoxic effects. This compound's structural similarities with other carbamates enable researchers to evaluate its impact on cholinergic systems. Investigations into its acute neurotoxicity have been conducted using animal models, providing insights into its safety profile and potential health risks associated with exposure .

3. Enzyme Inhibition

The compound has been linked to the inhibition of specific enzymes related to neurotransmitter regulation. This mechanism is crucial for developing treatments for neurological disorders where neurotransmitter imbalance is a concern .

Agricultural Applications

1. Pesticide Development

This compound belongs to a class of compounds widely utilized as pesticides. These carbamates function by inhibiting acetylcholinesterase, an essential enzyme in pest management strategies. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of pests .

2. Environmental Impact Studies

The environmental fate of carbamate pesticides, including this compound, has been extensively studied to assess their ecological risks. Research has focused on their degradation pathways and the potential for bioaccumulation in aquatic systems, highlighting the need for careful regulation and monitoring in agricultural practices .

Case Studies

Study Focus Findings
Study on Antimicrobial EfficacyInvestigated various carbamates against Mycobacterium tuberculosisMethyl derivatives showed promising antibacterial activity, indicating potential therapeutic applications .
Neurotoxicity AssessmentEvaluated acute neurotoxic effects in ratsDemonstrated significant behavioral changes and cholinesterase inhibition, raising concerns about safety .
Pesticide EffectivenessAssessed the efficacy of this compound as a pesticideFound effective against common agricultural pests, supporting its use in integrated pest management strategies .

Mechanism of Action

The mechanism of action of methyl N-[3-(methylsulfanyl)phenyl]carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can form covalent bonds with active site residues in enzymes, potentially leading to enzyme inhibition. The methylsulfanyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key structural analogs, highlighting substituent differences and their impacts:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties
Methyl N-[3-(methylsulfanyl)phenyl]carbamate -SMe (meta) 213.28 (calculated) Moderate lipophilicity; balanced solubility
tert-Butyl N-[3-(methylsulfanyl)phenyl]carbamate -SMe (meta), tert-butyl ester 239.34 Increased steric bulk; enhanced stability
Methyl (3-hydroxyphenyl)-carbamate -OH (meta) 167.15 Higher polarity; reduced membrane permeability
4-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate -CF₃ (meta), pyrazolylmethyl 434.40 (CAS: 318284-34-3) High metabolic stability; strong electron-withdrawing effects
Methyl N-[3-(methoxycarbonylamino)phenyl]carbamate -NHCOOMe (meta) 224.21 (C10H12N2O4) Additional carbamate group; higher oxygen content
(3-Propan-2-ylphenyl) N-methyl-N-(pyridin-2-ylmethoxysulfinyl)carbamate -SO-(pyridylmethoxy), isopropyl 394.45 (CAS: 84384-94-1) Sulfinyl group enhances electronic properties; pyridyl improves target binding

Key Observations :

  • Lipophilicity : The methylsulfanyl group in the parent compound provides moderate lipophilicity, whereas the trifluoromethyl group in the pyrazolyl derivative increases hydrophobicity significantly.
  • Polarity : Hydroxyl-substituted analogs (e.g., Methyl (3-hydroxyphenyl)-carbamate) exhibit higher aqueous solubility but reduced cellular uptake due to polarity.
  • Stability : tert-Butyl and trifluoromethyl groups enhance steric and metabolic stability, respectively.

Biological Activity

Methyl N-[3-(methylsulfanyl)phenyl]carbamate, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article explores its antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR), drawing from diverse sources to provide a comprehensive overview.

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted the activity of carbamate derivatives, noting that many exhibited significant antibacterial properties. For instance, compounds derived from similar structural motifs demonstrated minimum inhibitory concentrations (MIC) ranging from 0.070 to 8.95 μM against Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (μM)
1S. aureus0.070
2E. faecalis4.66
3M. tuberculosis18.7
4M. smegmatis35.8

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been assessed for cytotoxicity against various cancer cell lines. The compound displayed varying degrees of cytotoxic effects, with IC50 values indicating the concentration required to inhibit cell growth by 50%. In studies involving THP-1 human monocytic leukemia cells, the IC50 values ranged from 1.4 to >10 µM, suggesting a potential for anticancer activity .

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
THP-11.4 - >10

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the molecular structure significantly influence its biological properties. For instance, the presence of a bulky or lipophilic chain in the linker between functional groups enhances antimicrobial activity .

Key Findings on SAR:

  • Lipophilicity : Increased lipophilicity correlates with enhanced antimicrobial and cytotoxic activities.
  • Functional Groups : The introduction of specific substituents on the phenyl ring can modulate activity against different pathogens.

Case Studies

Several case studies have documented the biological activities of this compound and its derivatives:

  • Antibacterial Efficacy : A study reported that derivatives with specific substitutions showed remarkable antibacterial activity against MRSA strains, with MIC values comparable to standard antibiotics like ampicillin .
  • Antifungal Properties : The compound's derivatives were also tested for antifungal activity against plant pathogens, demonstrating inhibition rates exceeding 60% at concentrations of 50 μg/mL .
  • Cytotoxicity in Cancer Research : Research focused on the anticancer potential of carbamate derivatives revealed promising results in inhibiting tumor cell proliferation .

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